2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
Description
This compound features a fused imidazo[1,2-c]quinazolin-3-one core with a sulfanylidene group at position 5 and a 3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl substituent at position 2. The quinazolinone scaffold is notable for its prevalence in bioactive molecules, particularly kinase inhibitors, while the pyridinylpiperazine moiety may enhance receptor binding via hydrogen bonding and π-π interactions.
Properties
CAS No. |
1044283-94-4 |
|---|---|
Molecular Formula |
C22H22N6O2S |
Molecular Weight |
434.52 |
IUPAC Name |
2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C22H22N6O2S/c29-19(27-13-11-26(12-14-27)18-7-3-4-10-23-18)9-8-17-21(30)28-20(24-17)15-5-1-2-6-16(15)25-22(28)31/h1-7,10,17,24H,8-9,11-14H2 |
InChI Key |
WRSGSFVDJRVKAI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-c]quinazolin-3-one structure, followed by the introduction of the piperazine and pyridine moieties. Key steps may include:
Formation of the imidazo[1,2-c]quinazolin-3-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions.
Introduction of the pyridine group: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.
Substitution: The piperazine and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Piperazine Derivatives
Thioxo and Sulfanylidene Groups
Both the primary compound and the analogs in –4 include thioxo/sulfanylidene groups. However, the primary compound’s sulfanylidene is integrated into the imidazo-quinazolinone core, whereas analogs feature thioxo-thiazolidinone rings. The latter may confer greater conformational flexibility, influencing metabolic stability .
Physicochemical and Pharmacological Properties
Molecular Weight and Solubility
*LogP estimated using fragment-based methods.
The hydroxyethyl group in the compound reduces LogP compared to the primary compound, suggesting better solubility. The benzyl group in the compound increases lipophilicity, which may impact bioavailability .
Pharmacological Implications
- Primary compound: The imidazo-quinazolinone core is associated with kinase inhibition (e.g., EGFR, VEGFR), while the pyridinylpiperazine may modulate serotonin or dopamine receptors.
- –4 compounds: Pyrido-pyrimidinones are less studied but may target phosphodiesterases or topoisomerases. Thiazolidinone moieties in these analogs could introduce antidiabetic or antimicrobial activity .
Structural Characterization Techniques
X-ray crystallography and computational modeling are critical for confirming the stereochemistry of these compounds. Programs like SHELXL () and visualization tools like ORTEP-3 () enable precise determination of bond lengths, angles, and intermolecular interactions. For example, the Z-configuration of the thiazolidinone methylidene group in ’s compound was likely validated using these methods .
Biological Activity
2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one (CAS Number: 1044283-94-4) is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a quinazoline moiety, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.
The molecular formula of this compound is , with a molecular weight of 434.5 g/mol. The structural complexity of this compound allows it to interact with multiple biological targets, making it a candidate for various therapeutic applications.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound, particularly in the context of cancer therapy and other therapeutic areas.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazoline have demonstrated activity against human non-small cell lung cancer (HCC827) and breast cancer (MCF-7) cell lines. In one study, the antiproliferative activity was assessed using the MTT assay, revealing that certain compounds exhibited IC50 values in the low micromolar range against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene... | HCC827 | 0.09 |
| Other Quinazoline Derivative | MCF-7 | 17.4 |
The mechanism through which this compound exerts its effects is believed to involve inhibition of key signaling pathways such as the PI3K/AKT pathway. For example, in HCC827 cells, treatment with similar quinazoline derivatives resulted in decreased phosphorylation levels of PI3K, indicating a blockade of this critical survival pathway . This suggests that the compound may induce apoptosis in cancer cells through targeted inhibition of survival signals.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications to the substituents on the quinazoline core can significantly impact their biological activity. For instance:
- Alkyl Substituents : The presence of alkyl groups at specific positions on the quinazoline ring generally reduces antiproliferative activity.
- Amino Groups : Introduction of amino groups at strategic positions enhances interaction with target proteins, increasing potency.
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups can lead to reduced activity due to decreased electron density on the aromatic system.
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical settings:
- Study on Quinazoline Derivatives : A series of synthesized quinazoline derivatives were tested against various cancer cell lines, demonstrating significant anticancer activity with select compounds showing IC50 values as low as 0.09 µM against HCC827 cells .
- Antimicrobial Activity : Quinazolinone derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against several bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
